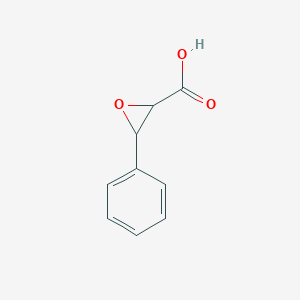

3-苯氧代环氧乙烷-2-羧酸

描述

3-Phenyloxirane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor. It is also known as a metabolite of species Bombyx mori .

Synthesis Analysis

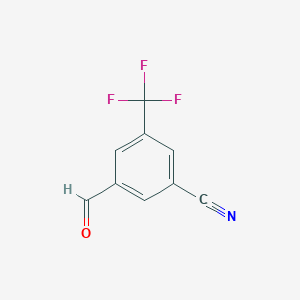

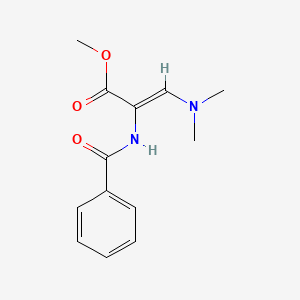

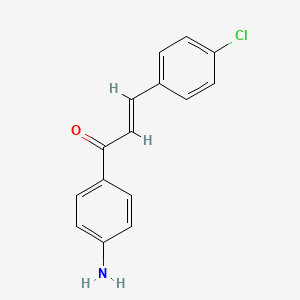

The synthesis of 3-Phenyloxirane-2-carboxylic acid can be achieved through several steps. One proposed route involves the hydrolysis of the nitrile to form a carboxylic acid, and subsequent esterification. Then, a Darzens reaction with benzaldehyde, reduction of the ester function with DIBALH, and oxidation to an aldehyde with HX2CrOX4 .Molecular Structure Analysis

The molecular formula of 3-Phenyloxirane-2-carboxylic acid is C9H8O3 . The average mass is 164.160 and the monoisotopic mass is 164.04734 . The InChI code is InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H, (H,10,11) .Chemical Reactions Analysis

3-Phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines. The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenyloxirane-2-carboxylic acid include a net charge of 0. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor.科学研究应用

发光传感和磁性

顾等人(2017 年)的一项研究探讨了在配位化合物的合成中使用醚桥芳香羧酸,包括 3-苯氧代环氧乙烷-2-羧酸的衍生物。这些化合物在发光传感中具有应用,并显示出磁性,这在各种科学领域中很有用,特别是在材料科学中 (顾等人,2017)。

有机反应中的催化

威尔克和巴赫(2012 年)证明了在弗里德尔-克拉夫茨反应中使用 3-苯氧代环氧乙烷-2-羧酸酯,展示了它们在有机合成中的作用。这些反应在复杂有机分子的构建中至关重要,通常用于制药和其他化学产品 (威尔克和巴赫,2012)。

单一对映异构体化合物的合成

贝克等人(2006 年)研究了使用 3-苯氧代环氧乙烷-2-羧酸衍生物合成单一对映异构体化合物。对映体纯化合物的生产在某些药物和精细化学品的开发中至关重要,其中分子的特定取向会显着影响其生物活性 (贝克等人,2006)。

金属有机骨架

吕等人(2015 年)探讨了在构建金属有机骨架(MOF)中使用羧酸配体,包括 3-苯氧代环氧乙烷-2-羧酸的衍生物。MOF 在储气、催化和传感中具有应用,使其在各种工业和环境应用中具有价值 (吕等人,2015)。

聚合物合成中的可再生结构单元

特雷霍-马钦等人(2017 年)研究了与 3-苯氧代环氧乙烷-2-羧酸相关的酚类化合物在增强分子对苯并恶嗪环形成的反应性中的作用。这项研究对于聚合物化学领域中可再生和可持续材料的开发具有重要意义 (特雷霍-马钦等人,2017)。

作用机制

Mode of Action

It is known that the compound contains both carboxylic acid and epoxide functional groups . These groups can participate in various chemical reactions, potentially leading to interactions with biological targets.

Biochemical Pathways

For instance, BMK-glycidates, which are structurally similar, can be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .

安全和危害

未来方向

属性

IUPAC Name |

3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALONVPKHYIEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

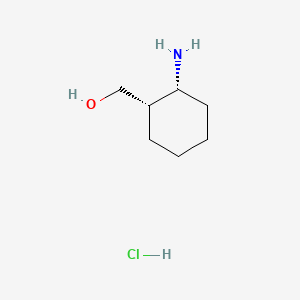

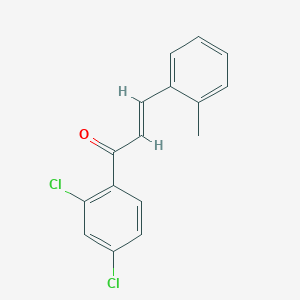

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)